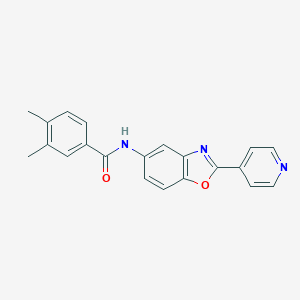![molecular formula C22H18N2O4 B278604 3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278604.png)
3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide, also known as MBMB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a benzoxazole derivative and has been synthesized using various methods.
Mecanismo De Acción
3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been found to inhibit the activity of the enzyme tubulin, which is involved in cell division. This inhibition leads to the disruption of microtubule formation, which is important for the proper functioning of cells. The disruption of microtubule formation leads to the induction of apoptosis in cancer cells. 3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms in cells.
Biochemical and Physiological Effects:
3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been found to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has several advantages for lab experiments such as its high yield synthesis method and its potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide research such as the development of more efficient synthesis methods, the investigation of its potential use in treating other diseases such as Parkinson's disease, and the study of its toxicity and safety in humans. Additionally, the investigation of 3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide's potential as a therapeutic agent in combination with other drugs is an area of interest for future research.
In conclusion, 3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide as a therapeutic agent.
Métodos De Síntesis
3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been synthesized using various methods such as the reaction of 2-aminophenol with 3-methoxybenzoyl chloride, followed by the reaction with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2-aminophenol with 3-methoxybenzaldehyde, followed by the reaction with 3-methoxyphenyl isocyanate in the presence of a base. Both methods have been successful in synthesizing 3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide with high yields.
Aplicaciones Científicas De Investigación
3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been the focus of scientific research due to its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory activity. Studies have shown that 3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has anti-tumor activity and can induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and can reduce inflammation in the brain. 3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has also been studied for its potential use in treating Alzheimer's disease.
Propiedades
Nombre del producto |
3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide |
|---|---|
Fórmula molecular |
C22H18N2O4 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C22H18N2O4/c1-26-17-7-3-5-14(11-17)21(25)23-16-9-10-20-19(13-16)24-22(28-20)15-6-4-8-18(12-15)27-2/h3-13H,1-2H3,(H,23,25) |
Clave InChI |
VLDAXIBOWKGURN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC |
SMILES canónico |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278527.png)
![N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278528.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)
![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)
![N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B278533.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278539.png)
![2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B278540.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278542.png)
![3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B278543.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278548.png)
![N-{4-[(diphenylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278549.png)